molecular formula C12H10N4O2S B1608836 Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate CAS No. 519056-58-7

Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B1608836
CAS No.: 519056-58-7
M. Wt: 274.3 g/mol
InChI Key: TZLAXSAGIUGXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

Ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate represents a sophisticated example of polycyclic heterocyclic chemistry, with its systematic nomenclature reflecting the complex structural architecture inherent in this molecular framework. The compound's molecular formula of C12H10N4O2S indicates the presence of twelve carbon atoms, ten hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom, creating a molecular weight of approximately 274.3 grams per mole. The International Union of Pure and Applied Chemistry naming system for this compound follows established protocols for fused ring systems, where the triazolo[1,5-a]quinazoline core structure serves as the primary structural foundation.

The systematic nomenclature begins with the identification of the quinazoline ring system as the base heterocycle, which consists of a benzene ring fused to a pyrimidine ring. The triazole ring is then designated as being fused to the quinazoline system at the 1,5-a positions, indicating the specific points of attachment between the two heterocyclic systems. The sulfanyl group at position 5 represents a crucial functional group that significantly influences the compound's chemical properties and potential reactivity patterns. The carboxylate functionality at position 3, specifically in its ethyl ester form, provides additional chemical versatility and potential for further derivatization.

The International Union of Pure and Applied Chemistry classification system places this compound within the broader category of nitrogen-containing heterocycles, specifically under the subcategory of fused ring systems containing both triazole and quinazoline components. The presence of the sulfur-containing sulfanyl group introduces additional complexity to the classification, as it represents a heteroatom substitution that can significantly alter the compound's electronic properties and chemical behavior. The ethyl carboxylate moiety further classifies the compound as an ester derivative, which has important implications for its solubility characteristics, metabolic stability, and potential for hydrolysis under various conditions.

Historical Context in Heterocyclic Chemistry Research

The development of triazoloquinazoline derivatives, including ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate, emerged from decades of intensive research into fused heterocyclic systems that began gaining significant momentum in the late twentieth century. The historical progression of this field can be traced through several key milestones in heterocyclic chemistry, beginning with early investigations into quinazoline derivatives that demonstrated significant biological activities across multiple therapeutic areas. These initial discoveries provided the foundational knowledge that would later inspire researchers to explore more complex fused ring systems incorporating additional heterocyclic components.

The integration of triazole moieties into quinazoline frameworks represented a significant advancement in medicinal chemistry research, driven by the recognition that triazole-containing compounds often exhibit enhanced biological activities and improved pharmacological properties. Research conducted in the early 2000s began to establish the synthetic methodologies necessary for constructing these complex fused ring systems, with particular emphasis on developing efficient routes that could provide access to diverse substitution patterns and functional group arrangements. The work of various research groups during this period laid the groundwork for understanding the structure-activity relationships that govern the biological properties of triazoloquinazoline derivatives.

The specific development of sulfanyl-substituted triazoloquinazoline compounds emerged from investigations into the role of sulfur-containing functional groups in modulating the electronic properties and biological activities of heterocyclic systems. Research findings from the mid-2000s demonstrated that the introduction of sulfanyl groups at strategic positions within triazoloquinazoline frameworks could significantly enhance their potential as therapeutic agents. These discoveries were particularly significant because they revealed that sulfur substitution could provide unique opportunities for further chemical modification through various substitution reactions at the sulfur atom.

The evolution of synthetic methodologies for constructing ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate and related compounds has been marked by several important breakthroughs in heterocyclic synthesis. Early synthetic approaches often relied on multi-step procedures involving the sequential construction of the triazole and quinazoline ring systems, followed by the introduction of the sulfanyl and carboxylate functionalities. However, more recent developments have focused on developing more efficient synthetic routes that can construct the entire fused ring system in fewer steps while maintaining high yields and selectivity.

Position Within Triazoloquinazoline Derivative Taxonomy

Ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate occupies a distinctive position within the broader taxonomy of triazoloquinazoline derivatives, representing a specific structural class characterized by the unique combination of sulfanyl substitution and carboxylate functionality. The comprehensive classification of triazoloquinazoline derivatives encompasses multiple structural variants differentiated by the nature of their ring fusion patterns, substituent positions, and functional group arrangements. Within this extensive family of compounds, the triazolo[1,5-a]quinazoline scaffold represents one of several possible isomeric arrangements, distinguished from the more commonly studied triazolo[1,5-a]quinazoline systems by the specific positioning of nitrogen atoms within the triazole ring.

The taxonomic classification of this compound is further refined by the specific substitution pattern that defines its chemical identity and distinguishes it from other members of the triazoloquinazoline family. The presence of the sulfanyl group at position 5 places this compound within a specialized subset of sulfur-containing triazoloquinazoline derivatives, which have been shown to exhibit unique chemical properties and biological activities compared to their oxygen or nitrogen-substituted analogs. Research has demonstrated that the sulfanyl substitution pattern can significantly influence the compound's reactivity toward electrophilic and nucleophilic reagents, providing opportunities for selective chemical modifications that are not readily accessible with other substitution patterns.

The carboxylate functionality at position 3, specifically in its ethyl ester form, represents another important taxonomic characteristic that influences both the compound's chemical properties and its position within the broader classification system. Triazoloquinazoline-3-carboxylate derivatives constitute a well-established subclass of these compounds, with extensive research demonstrating their potential as receptor antagonists and enzyme inhibitors. The ethyl ester group provides improved lipophilicity compared to the corresponding carboxylic acid, which can significantly influence the compound's bioavailability and membrane permeability characteristics.

Comparative analysis with related triazoloquinazoline derivatives reveals several important structural relationships that help define the taxonomic position of ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate. For example, compounds such as 7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxylic acid represent structurally related analogs that differ primarily in their substitution patterns and oxidation states. These structural comparisons provide valuable insights into the structure-activity relationships that govern the properties of triazoloquinazoline derivatives and help establish the unique characteristics that distinguish ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate from its structural analogs.

The taxonomic classification of this compound is also informed by its synthetic accessibility and the methodologies available for its preparation. Research into the synthesis of triazoloquinazoline derivatives has revealed that different substitution patterns often require specialized synthetic approaches, with the choice of synthetic strategy significantly influenced by the desired substitution pattern and functional group arrangement. The specific combination of sulfanyl and carboxylate functionalities in ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate requires careful consideration of the synthetic sequence to ensure compatibility between the different functional groups and to minimize potential side reactions that could compromise the overall yield or selectivity of the synthetic process.

Properties

IUPAC Name

ethyl 5-sulfanylidene-1H-triazolo[1,5-a]quinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-2-18-12(17)9-10-13-11(19)7-5-3-4-6-8(7)16(10)15-14-9/h3-6,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLAXSAGIUGXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN2C1=NC(=S)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384676
Record name Ethyl 5-sulfanylidene-1,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-58-7
Record name Ethyl 5-sulfanylidene-1,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with substituted quinazoline derivatives, such as 2-aminobenzoic acid or quinazolin-4(3H)-one derivatives, which serve as precursors for further functionalization. Hydrazine hydrate is commonly used to introduce hydrazinyl groups at the 2- or 3-position of the quinazoline ring, facilitating subsequent cyclization steps.

  • For example, hydrazine hydrate (80%) is refluxed with quinazoline derivatives to yield 3-substituted-2-hydrazinylquinazolin-4(3H)-one intermediates, which precipitate upon cooling and are isolated by filtration and washing with ethanol.

Cyclization to Form the Triazole Ring

The key step involves cyclization to form the fusedtriazolo[1,5-a]quinazoline ring system. This is typically achieved by reacting the hydrazinylquinazoline intermediates with suitable reagents such as ethyl isothiocyanate or other isothiocyanate derivatives, which facilitate ring closure through nucleophilic attack and subsequent rearrangement.

  • The use of ethyl isothiocyanate introduces the ethyl carboxylate moiety and sulfur atom, leading to the formation of the sulfanyl group at the 5-position of the triazoloquinazoline system.

Introduction of the Sulfanyl Group

The sulfanyl (-SH) group at the 5-position is introduced either directly via the isothiocyanate reagent or through subsequent thiolation reactions. The presence of sulfur is critical for the biological activity of the compound, and its incorporation requires careful control of reaction conditions to avoid over-oxidation or side reactions.

  • The sulfur incorporation is often confirmed by spectral methods such as IR and NMR, which show characteristic signals corresponding to the sulfanyl group.

Purification and Characterization

After synthesis, the crude product is purified by recrystallization or chromatographic techniques to obtain the pure Ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate. Characterization is performed using:

  • Infrared spectroscopy (IR) to identify functional groups.
  • Proton nuclear magnetic resonance (1H NMR) to confirm the structure and substitution pattern.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis for composition verification.

Representative Synthetic Procedure (Summarized)

Step Reaction Details Conditions Outcome
1 Reflux quinazoline derivative with hydrazine hydrate 5 hours reflux in ethanol Formation of 3-substituted-2-hydrazinylquinazolin-4(3H)-one
2 React hydrazinyl intermediate with ethyl isothiocyanate Controlled temperature, solvent medium Cyclization to triazoloquinazoline ring with sulfanyl group
3 Purification by recrystallization Ethanol or suitable solvent Pure Ethyl 5-sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate
4 Characterization using IR, NMR, MS, elemental analysis Standard analytical protocols Structural confirmation and purity assessment

Research Findings and Notes

  • The multistep synthesis is reported to proceed with moderate to good yields, depending on the purity of starting materials and reaction conditions.
  • The sulfanyl group introduction is a critical step influencing the biological activity; thus, reaction conditions are optimized to preserve this functionality.
  • The fused triazoloquinazoline system is stable under standard laboratory conditions but may require protection from light and moisture during storage.
  • Advances in green chemistry have been applied in some protocols to minimize waste and use sustainable reagents, although specific green methods for this exact compound remain underexplored.
  • The preparation methods described are consistent with procedures used for related triazoloquinazoline derivatives with demonstrated anticancer and antimicrobial properties, underscoring the relevance of this synthetic approach for drug discovery.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions Notes
Starting materials Quinazoline derivatives, hydrazine hydrate, ethyl isothiocyanate Commercially available, analytical grade Purity affects yield
Solvents Ethanol, DMSO, or other polar solvents Reflux or room temperature Solvent choice affects reaction rate
Reaction time 3-6 hours for hydrazine reaction; variable for cyclization Reflux or controlled heating Monitoring by TLC recommended
Purification Recrystallization or chromatography Ethanol or suitable solvents Ensures product purity
Characterization IR, 1H NMR, MS, elemental analysis Standard spectroscopic techniques Confirms structure

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the triazole or quinazoline rings.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole or quinazoline derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Triazoloquinazoline Derivatives
Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate -S- at C5, -COOEt at C3 C₁₂H₁₀N₄O₂S Potential adenine mimic; sulfanyl group enhances nucleophilicity Adenosine/benzodiazepine receptor antagonist
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate -CH₃ at C4, =O at C5 C₁₃H₁₂N₄O₃ Oxo group reduces electrophilicity compared to sulfanyl Not reported in pharmacological screens
Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate -S-CH₂CONH₂ at C5 C₁₄H₁₃N₅O₃S Polar side chain improves solubility Unreported in anticancer screens

Key Observations :

  • Ethyl carboxylate at C3 is a common feature, suggesting esterase-mediated hydrolysis as a possible metabolic pathway .
Fused Heterocyclic Systems
Compound Class Core Structure Example Compound Key Findings Reference
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines Thiophene-fused triazolopyrimidine 4i, 5n, o Higher anticancer activity (e.g., Renal Cancer UO-31: GP = 81.85%)
[1,2,3]Triazolo[1,5-a]quinazolines Quinazoline-fused triazole Compound 6a-c Lower anticancer activity compared to thieno analogs

Key Observations :

  • Thieno-fused systems (e.g., thienotriazolopyrimidines) exhibit superior anticancer activity over quinazoline-fused analogs, likely due to enhanced π-stacking or membrane permeability .
  • Triazoloquinazolines like the target compound may prioritize receptor antagonism over cytotoxic effects .

Functional Group Impact on Bioactivity

  • Sulfanyl vs. Oxo at C5: Sulfanyl groups (as in the target compound) can act as hydrogen bond donors/acceptors, enhancing interactions with enzyme active sites . Oxo groups (e.g., in ) may reduce reactivity but stabilize tautomeric forms .
  • Ethyl Carboxylate at C3 :
    • A common moiety in prodrug design; hydrolysis yields carboxylic acid derivatives for improved target binding .

Pharmacological Potential

    Q & A

    Q. Advanced Research Focus

    • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The triazole and quinazoline moieties facilitate π-stacking and hydrogen bonding with active sites .
    • SPR : Quantify real-time binding kinetics (e.g., KD, kon/koff) by immobilizing the compound on a sensor chip and measuring interactions with purified proteins .
      Data Insight : Triazoloquinazolines with electron-withdrawing substituents (e.g., -SO₂) exhibit higher affinity for ATP-binding pockets in kinases .

    What in vitro assays are suitable for evaluating anticancer potential?

    Q. Advanced Research Focus

    • NCI-60 Screening : Test at 10 µM against 60 human cancer cell lines (e.g., leukemia, renal, breast) to determine growth inhibition (GI50) .
    • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to assess cell death mechanisms in responsive lines (e.g., UO-31 renal cancer) .
      Comparison : Thieno-fused triazolopyrimidines showed higher activity than quinazoline analogs, suggesting fused heterocycle topology impacts efficacy .

    How do structural variations in the triazoloquinazoline core influence pharmacological activity compared to other fused heterocycles?

    Q. Advanced Research Focus

    Compound ClassStructural FeatureBiological ActivityKey Finding
    TriazoloquinazolinesQuinazoline fused with triazoleModerate anticancer activityLower GI50 vs. thieno-fused analogs
    Thieno[2,3-e]triazolopyrimidinesThiophene fused with triazoleHigh neuroprotective effectsImproved blood-brain barrier penetration
    Pyrazolo-triazolo-diazepinesDiazepine fused systemAntimicrobial activityTargets bacterial cell wall synthesis

    Mechanistic Insight : Electron-deficient fused systems (e.g., sulfone-substituted) enhance target binding, while bulky substituents reduce cytotoxicity .

    What methodologies resolve contradictions in reported biological data for triazoloquinazoline derivatives?

    Q. Advanced Research Focus

    • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., logP, IC50) and adjust for assay variability (e.g., cell line genetic drift) .
    • Structure-Activity Relationship (SAR) : Statistically correlate substituent effects (e.g., -SO₂ vs. -Cl) with activity trends using multivariate regression .
      Case Study : Discrepancies in renal cancer cell line activity (UO-31 vs. A498) were attributed to differential expression of target kinases .

    What are the challenges in optimizing synthetic yields for large-scale research applications?

    Q. Advanced Research Focus

    • Side Reactions : Competing pathways (e.g., over-oxidation of sulfanyl groups) reduce purity. Mitigation: Use stoichiometric oxidants and low temperatures .
    • Purification : Chromatography (silica gel or HPLC) is critical for isolating isomers. Ethyl acetate/hexane gradients resolve regioisomeric byproducts .
      Yield Optimization : Pilot reactions with <5 mmol scale achieve >70% yield, while scaling to >50 mmol requires continuous flow systems to manage exothermic steps .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.